1-Acetyl-3-fluoro-3-azetidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-fluoroazetidine-3-carboxylic acid is a synthetic organic compound belonging to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties
Preparation Methods
The synthesis of 1-acetyl-3-fluoroazetidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors such as 2-(bromomethyl)acrylates.
Introduction of the Fluoro Group:
Acetylation: The final step involves the acetylation of the azetidine ring to obtain 1-acetyl-3-fluoroazetidine-3-carboxylic acid.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product with high purity.
Chemical Reactions Analysis
1-Acetyl-3-fluoroazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under suitable conditions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions, leading to the formation of linear or cyclic products.
Common reagents used in these reactions include fluorinating agents, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Acetyl-3-fluoroazetidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of bioactive molecules. Its unique structure can impart desirable pharmacological properties to drug candidates.
Materials Science: The compound’s reactivity and structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological targets to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-acetyl-3-fluoroazetidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluoro group and the strained azetidine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
1-Acetyl-3-fluoroazetidine-3-carboxylic acid can be compared with other azetidine derivatives and similar compounds:
Properties
Molecular Formula |
C6H8FNO3 |
---|---|
Molecular Weight |
161.13 g/mol |
IUPAC Name |
1-acetyl-3-fluoroazetidine-3-carboxylic acid |
InChI |
InChI=1S/C6H8FNO3/c1-4(9)8-2-6(7,3-8)5(10)11/h2-3H2,1H3,(H,10,11) |
InChI Key |
KRVSTFGNXXSJMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C1)(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.